molecular formula C11H6F2OS B14846863 5-(2,4-Difluorophenyl)thiophene-2-carbaldehyde

5-(2,4-Difluorophenyl)thiophene-2-carbaldehyde

Cat. No.: B14846863
M. Wt: 224.23 g/mol
InChI Key: RRQFTJHKFUDHJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-Difluorophenyl)thiophene-2-carbaldehyde is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a difluorophenyl group attached to the thiophene ring, along with an aldehyde functional group at the second position of the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Difluorophenyl)thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2,4-difluorobenzaldehyde with thiophene-2-carboxylic acid under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out in an organic solvent like dichloromethane. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, ensures high yield and purity of the product. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Difluorophenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2,4-Difluorophenyl)thiophene-2-carbaldehyde has several scientific research applications:

    Organic Electronics: It is used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs with anticancer, anti-inflammatory, and antimicrobial properties.

    Material Science: It is utilized in the design of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-(2,4-Difluorophenyl)thiophene-2-carbaldehyde depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the difluorophenyl group and the aldehyde functional group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved may vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,4-Difluorophenyl)thiophene-2-carbaldehyde is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its electronic properties and reactivity. This makes it a valuable compound for designing materials with specific electronic characteristics and for exploring new pharmacological activities .

Properties

Molecular Formula

C11H6F2OS

Molecular Weight

224.23 g/mol

IUPAC Name

5-(2,4-difluorophenyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C11H6F2OS/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-14)15-11/h1-6H

InChI Key

RRQFTJHKFUDHJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC=C(S2)C=O

Origin of Product

United States

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